molecular formula C16H19N5O2 B4924521 2-NITRO-5-(PIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE

2-NITRO-5-(PIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE

Cat. No.: B4924521
M. Wt: 313.35 g/mol
InChI Key: UNFZPHVBNJIVHW-UHFFFAOYSA-N
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Description

2-NITRO-5-(PIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE is a complex organic compound with the molecular formula C₁₀H₁₄N₄O₂ and a molecular weight of 222.244 g/mol . This compound is characterized by the presence of a nitro group, a piperazine ring, and a pyridine moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-NITRO-5-(PIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-NITRO-5-(PIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-NITRO-5-(PIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperazine and pyridine moieties can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-NITRO-5-(PIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE is unique due to the combination of its nitro group, piperazine ring, and pyridine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-nitro-5-piperazin-1-yl-N-(pyridin-3-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c22-21(23)16-4-3-14(20-8-6-17-7-9-20)10-15(16)19-12-13-2-1-5-18-11-13/h1-5,10-11,17,19H,6-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFZPHVBNJIVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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